molecular formula C23H29N3O5S B2737733 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946347-36-0

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2737733
CAS No.: 946347-36-0
M. Wt: 459.56
InChI Key: CTHPNEMRYXYLPP-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H29N3O5S and its molecular weight is 459.56. The purity is usually 95%.
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Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article presents a comprehensive review of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological effects.

Molecular Formula : C23H29N3O3S
Molecular Weight : 395.5 g/mol
CAS Number : 922033-80-5

Structure

The compound features a complex structure that includes a sulfonamide group and a benzo[dioxine] moiety, which are known to influence its biological properties.

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may inhibit key signaling pathways associated with tumor growth and survival:

  • VEGFR-2 Inhibition : The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.
  • Cell Cycle Arrest : Studies demonstrate that the compound induces cell cycle arrest in the S phase, leading to reduced proliferation of cancer cells.
  • Caspase Activation : It activates caspases involved in the apoptotic pathway, confirming its role as an apoptosis inducer.

In Vitro Efficacy

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism of Action
DLD-1 (Colon Cancer)1.7Apoptosis via caspase activation
HT-29 (Colon Cancer)5.6Cell cycle arrest in S phase
Human Skin Fibroblasts5.65Lower sensitivity compared to cancer cells

Apoptotic Effects

The compound has been shown to significantly increase the percentage of apoptotic cells in treated populations:

  • DLD-1 Cells : At concentrations of 1.5 µM and 3 µM, early apoptotic cells were observed at rates of 45.1% and 77.4%, respectively.
  • HT-29 Cells : Induced early and late apoptosis with similar efficacy.

Case Studies

In a notable study published in MDPI, the compound was compared with standard chemotherapy agents such as 5-fluorouracil. Results indicated that this compound was five times more effective than 5-fluorouracil in inducing apoptosis at comparable doses .

Additional Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-25-7-6-18-14-17(2-4-20(18)25)21(26-8-10-29-11-9-26)16-24-32(27,28)19-3-5-22-23(15-19)31-13-12-30-22/h2-5,14-15,21,24H,6-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPNEMRYXYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.